Benzo(a)pyrene-10-methanol Benzo(a)pyrene-10-methanol
Brand Name: Vulcanchem
CAS No.: 86803-18-1
VCID: VC17168541
InChI: InChI=1S/C21H14O/c22-12-17-6-2-5-15-11-16-8-7-13-3-1-4-14-9-10-18(19(15)17)21(16)20(13)14/h1-11,22H,12H2
SMILES:
Molecular Formula: C21H14O
Molecular Weight: 282.3 g/mol

Benzo(a)pyrene-10-methanol

CAS No.: 86803-18-1

Cat. No.: VC17168541

Molecular Formula: C21H14O

Molecular Weight: 282.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo(a)pyrene-10-methanol - 86803-18-1

Specification

CAS No. 86803-18-1
Molecular Formula C21H14O
Molecular Weight 282.3 g/mol
IUPAC Name benzo[a]pyren-10-ylmethanol
Standard InChI InChI=1S/C21H14O/c22-12-17-6-2-5-15-11-16-8-7-13-3-1-4-14-9-10-18(19(15)17)21(16)20(13)14/h1-11,22H,12H2
Standard InChI Key OZNRPDKLDNXMHO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO

Introduction

Molecular Identity and Structural Features

Chemical Identification

Benzo(a)pyrene-10-methanol (C₂₁H₁₄O) is a pentacyclic aromatic compound with a molecular weight of 282.3 g/mol . Its IUPAC name, benzo[a]pyren-10-ylmethanol, reflects the substitution of a hydroxymethyl group (-CH₂OH) at the 10th position of the benzo(a)pyrene backbone . Key identifiers include:

PropertyValueSource
CAS Registry Number86803-18-1
PubChem CID174571
Molecular FormulaC₂₁H₁₄O
SMILESC1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO
InChIKeyOZNRPDKLDNXMHO-UHFFFAOYSA-N

The compound’s structure retains the planar, fused aromatic rings of benzo(a)pyrene but introduces a polar hydroxymethyl group, which likely enhances solubility in polar solvents compared to the parent hydrocarbon .

Structural Analysis

Physicochemical Properties

Solubility and Stability

Benzo(a)pyrene-10-methanol is sparingly soluble in water but miscible with organic solvents like methanol, acetone, and toluene . Its stability profile remains understudied, though structural analogs suggest susceptibility to photo-oxidation and electrophilic attack .

Comparative Analysis with Benzo(a)pyrene

PropertyBenzo(a)pyrene-10-methanolBenzo(a)pyrene
Molecular FormulaC₂₁H₁₄OC₂₀H₁₂
Molecular Weight (g/mol)282.3252.3
Water SolubilityLow (enhanced vs. parent)Insoluble
ReactivityPolarized due to -CH₂OH groupElectrophilic bay region

The hydroxymethyl group introduces dipole moments, potentially reducing the compound’s hydrophobicity and altering its environmental persistence .

Applications and Research Significance

Analytical Chemistry

Research Gaps and Future Directions

Current data on benzo(a)pyrene-10-methanol remain fragmentary. Critical unknowns include:

  • Environmental Fate: Degradation kinetics and bioaccumulation potential.

  • Metabolic Activation: Role in PAH toxicity pathways.

  • Analytical Utility: Optimization as a biomarker in human biomonitoring.

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